molecular formula C15H17NO3S B2736273 N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 98215-46-4

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2736273
CAS No.: 98215-46-4
M. Wt: 291.37
InChI Key: GTGJRYCDRSYMBB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Research has shown that novel thiophene derivatives, including those related to N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide, exhibit antiproliferative activity against cancer cell lines. Ghorab et al. (2013) synthesized a series of thiophene derivatives tested for their antiproliferative activity, finding some compounds exerted remarkable activity against breast and colon cancer cell lines (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Radiosensitizers and Cytotoxins

Threadgill et al. (1991) explored nitrothiophene-5-carboxamides with basic or electrophilic substituents, evaluating them as radiosensitizers and bioreductively activated cytotoxins, indicating potential applications in enhancing radiotherapy efficacy (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Crystal Structure Analysis

Prabhuswamy et al. (2016) conducted a synthesis and crystal structure determination of a compound closely related to this compound, contributing to the understanding of molecular configurations and interactions in solid-state chemistry (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Antimicrobial Activity

Spoorthy et al. (2021) reported on the synthesis, characterization, and evaluation of antimicrobial activity of thiophene derivatives, highlighting their potential as antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-12-6-5-11(10-13(12)19-2)7-8-16-15(17)14-4-3-9-20-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGJRYCDRSYMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330859
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

98215-46-4
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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